molecular formula C24H15ClO4 B15108108 (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B15108108
M. Wt: 402.8 g/mol
InChI Key: ZOEXJVJDLATOPT-WSHPORRNSA-N
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Description

“(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate” is a synthetic benzofuran derivative characterized by a fused benzofuran core with distinct substituents. The compound features:

  • Benzofuran backbone: A bicyclic structure with a furan ring fused to a benzene moiety.
  • Z-configured benzylidene group: A 3-chlorophenyl substituent at position 2, forming a conjugated α,β-unsaturated ketone system (3-oxo group) .
  • E-configured cinnamate ester: At position 6, a (2E)-3-phenylprop-2-enoate (cinnamate) group enhances steric and electronic complexity .

The stereochemical assignments (Z/E configurations) are critical for molecular interactions, as confirmed by crystallographic tools like SHELX for structural refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C24H15ClO4

Molecular Weight

402.8 g/mol

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H15ClO4/c25-18-8-4-7-17(13-18)14-22-24(27)20-11-10-19(15-21(20)29-22)28-23(26)12-9-16-5-2-1-3-6-16/h1-15H/b12-9+,22-14-

InChI Key

ZOEXJVJDLATOPT-WSHPORRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one under basic conditions to form the intermediate compound. This intermediate is then reacted with cinnamic acid derivatives under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the binding affinities and inhibitory effects on various biological targets.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.

Industry

Industrially, (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily vary in substituents on the benzylidene group and ester moiety. Below is a systematic comparison based on substituent effects, molecular properties, and inferred behavior:

Table 1: Structural and Electronic Comparison of Analogs

Compound Name (CAS/Example) Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound (hypothetical) 3-chlorophenyl (E)-3-phenylpropenoate C₂₅H₁₅ClO₅ 430.84 Electron-withdrawing Cl; enhanced stability
[(2Z)-2-(3,4-dimethoxyphenyl)methylidene]-... 3,4-dimethoxyphenyl (E)-3-phenylpropenoate C₂₇H₂₂O₇ 458.46 Electron-donating OMe; increased solubility
[(2Z)-2-(3-methoxyphenyl)methylidene]-... 3-methoxyphenyl Propanoate C₂₂H₂₀O₆ 392.39 Moderate OMe donor; altered lipophilicity
[(2Z)-2-(4-isopropylphenyl)methylidene]-... 4-isopropylphenyl 2,6-dimethoxybenzoate C₂₉H₂₈O₇ 500.53 Steric bulk from isopropyl; reduced reactivity
[(2Z)-2-(3-fluorophenyl)methylidene]-... 3-fluorophenyl 2-methylprop-2-enoxy C₂₁H₁₇FO₄ 364.36 Smaller electronegative F; improved membrane permeability

Key Findings:

Methoxy Groups (C₂₇H₂₂O₇): 3,4-Dimethoxy substituents donate electrons, increasing solubility in polar solvents but possibly reducing metabolic stability . Fluorine (C₂₁H₁₇FO₄): Smaller and highly electronegative, fluorine may improve bioavailability by balancing lipophilicity and polarity .

Steric and Structural Influences: 4-Isopropylphenyl (C₂₉H₂₈O₇): The bulky isopropyl group introduces steric hindrance, which could limit interactions in biological targets but improve thermal stability . Propanoate vs. Cinnamate Esters: Propanoate esters (C₂₂H₂₀O₆) reduce conjugation compared to cinnamate, altering UV absorption and redox behavior .

Biological and Physicochemical Implications: LogP Trends: Chlorine and fluorine substituents increase logP (lipophilicity), favoring membrane penetration but risking solubility limitations. Methoxy groups counteract this with polar contributions . Hydrogen Bonding: The 3-oxo group in the benzofuran core participates in hydrogen bonding, a feature critical for crystallinity and molecular recognition, as noted in graph-set analyses .

Methodological Considerations:

  • Structural Similarity Metrics : Tools like Tanimoto coefficients () quantify similarity based on binary fingerprints, though specific data for these compounds are lacking.
  • Crystallography : SHELX and ORTEP-3 remain standard for resolving Z/E configurations and intermolecular interactions .

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